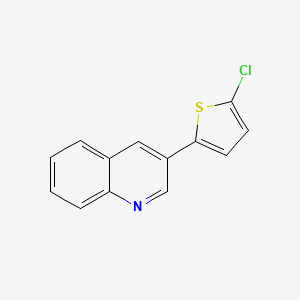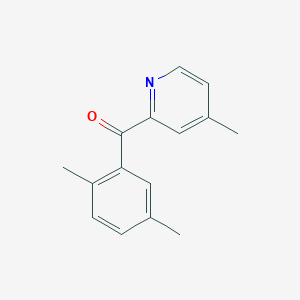
2-(2,5-Dimethylbenzoyl)-4-methylpyridine
説明
“2-(2,5-Dimethylbenzoyl)-4-methylpyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethylbenzoyl)-4-methylpyridine” would be based on the structures of its components. Pyridine has a trigonal planar geometry at the nitrogen atom with bond angles of approximately 120 degrees. The 2,5-dimethylbenzoyl group would add complexity to the structure .Chemical Reactions Analysis
As a nitrogen-containing compound, “2-(2,5-Dimethylbenzoyl)-4-methylpyridine” would likely participate in a variety of chemical reactions. These could include electrophilic substitution reactions and reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,5-Dimethylbenzoyl)-4-methylpyridine” would depend on its specific structure. Pyridine is a polar molecule and is miscible with water. It is also a weak base, with a pKa of about 5.2 .科学的研究の応用
Photochemical Studies and Synthesis
Research in photochemistry revealed that ultraviolet irradiation of compounds like 2-aminopyridine leads to the formation of 1,4-dimers, showcasing the potential of such compounds in photochemical reactions and synthetic chemistry (Taylor & Kan, 1963).
Studies on mono-cyclometalated Pt(II) complexes, involving derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine, emphasize their significance in the development of electroluminescent materials (Ionkin et al., 2005).
Molecular and Crystal Structure Analysis
- Crystal and molecular structures of derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine have been investigated, providing insights into their potential application in materials science (Karczmarzyk & Malinka, 2004).
DNA Binding and Photocleavage
- Research on mixed polypyridyl ruthenium(II) complexes, incorporating derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine, has shown their ability to bind and cleave DNA, pointing to potential applications in biochemistry (Tan & Chao, 2007).
Intramolecular Reactions and Ligand Design
- Studies on intramolecular reactions involving derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine have contributed to understanding the design of ligands in coordination chemistry (Arevalo et al., 2017).
Antioxidant, Antitumor, and Antimicrobial Activities
- Derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine have been explored for their antioxidant, antitumor, and antimicrobial activities, indicating their potential in pharmacology (El‐Borai et al., 2013).
DNA-binding Behaviors and Ligand Effects
- The impact of ancillary ligands of polypyridyl ruthenium(II) complexes, including derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine, on DNA-binding behaviors has been extensively studied, revealing their significance in the field of bioinorganic chemistry (Xu et al., 2003).
Catalysis and Reaction Kinetics
- Research involving derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine has contributed to understanding catalysis and reaction kinetics, particularly in the context of hydrodesulfurization and hydrodenitrogenation (Egorova & Prins, 2004).
Safety and Hazards
特性
IUPAC Name |
(2,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-12(3)13(8-10)15(17)14-9-11(2)6-7-16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYJETJAJDMCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224053 | |
| Record name | (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-82-0 | |
| Record name | (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




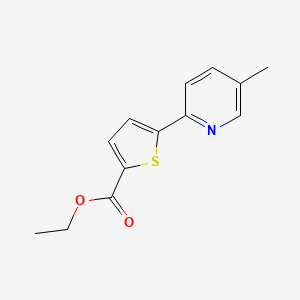


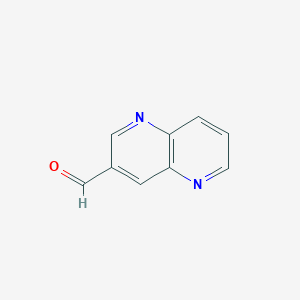

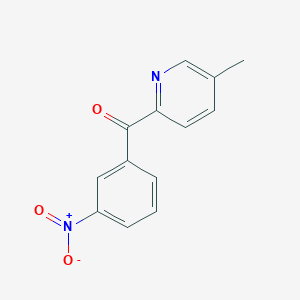


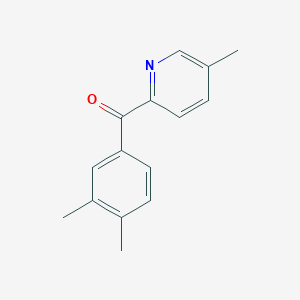

![5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391951.png)
![5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391955.png)
